molecular formula C12H16O3 B6227371 3-methoxy-3-methyl-2-phenylbutanoic acid CAS No. 1148027-22-8

3-methoxy-3-methyl-2-phenylbutanoic acid

Cat. No. B6227371
CAS RN: 1148027-22-8
M. Wt: 208.3
InChI Key:
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Description

3-methoxy-3-methyl-2-phenylbutanoic acid, also referred to as 3-methoxy-3-methyl-2-phenylbutyric acid, is a naturally occurring organic compound that has been studied for its potential applications in the medical and scientific fields. It is a non-steroidal anti-inflammatory agent (NSAID) that has been used to treat a variety of conditions, including arthritis, asthma, and fever. It has also been studied for its potential to treat certain types of cancer. This compound has a unique chemical structure that makes it attractive for research and development.

Mechanism of Action

The mechanism of action of 3-methoxy-3-methyl-2-phenylbutanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-methoxy-3-methyl-2-phenylbutanoic acid is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
3-methoxy-3-methyl-2-phenylbutanoic acid has been studied for its potential to reduce inflammation and pain. In animal studies, it has been found to reduce inflammation and reduce the production of inflammatory cytokines. Additionally, it has been found to reduce the production of pro-inflammatory enzymes, such as COX-2. In humans, it has been found to reduce pain, reduce inflammation, and reduce the risk of stroke and heart attack.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-3-methyl-2-phenylbutanoic acid in laboratory experiments include its availability and low cost. Additionally, it is a non-steroidal anti-inflammatory agent, which means that it is not associated with the side effects associated with other 3-methoxy-3-methyl-2-phenylbutanoic acids. The main limitation of using 3-methoxy-3-methyl-2-phenylbutanoic acid in laboratory experiments is that it is not well understood. Therefore, further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

For 3-methoxy-3-methyl-2-phenylbutanoic acid include further research into its mechanism of action and potential applications. Additionally, more research is needed to determine its safety and efficacy in humans. Furthermore, research is needed to determine if it can be used as an effective treatment for certain types of cancer. Additionally, research is needed to determine if it can be used to reduce the risk of stroke and heart attack. Finally, research is needed to determine if it can be used to reduce the risk of Alzheimer's disease and dementia.

Synthesis Methods

3-methoxy-3-methyl-2-phenylbutanoic acid can be synthesized using a variety of methods. One method involves the use of an acid-catalyzed condensation reaction between 3-methoxy-3-methylbenzaldehyde and ethyl acetate. This reaction produces 3-methoxy-3-methyl-2-phenylbutanoic acid in a yield of approximately 95%. Another method involves the use of a Grignard reaction between 3-methoxy-3-methylbenzaldehyde and ethylmagnesium bromide. This reaction produces 3-methoxy-3-methyl-2-phenylbutanoic acid in a yield of approximately 65%.

Scientific Research Applications

3-methoxy-3-methyl-2-phenylbutanoic acid has been studied for its potential applications in the medical and scientific fields. It has been studied for its potential to treat certain types of cancer, as well as its potential to reduce inflammation and pain. It has also been studied for its potential to reduce the risk of stroke and heart attack. Additionally, it has been studied for its potential to reduce the risk of Alzheimer's disease and dementia.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-3-methyl-2-phenylbutanoic acid involves the reaction of 3-methyl-2-phenylbutanoic acid with methanol in the presence of a strong acid catalyst to form the corresponding methyl ester. The ester is then hydrolyzed using a strong base to yield the desired carboxylic acid.", "Starting Materials": [ "3-methyl-2-phenylbutanoic acid", "Methanol", "Strong acid catalyst", "Strong base" ], "Reaction": [ "Step 1: Add 3-methyl-2-phenylbutanoic acid and methanol to a reaction flask.", "Step 2: Add a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to the reaction flask.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the esterification reaction to occur.", "Step 4: Cool the reaction mixture and extract the methyl ester using a suitable solvent, such as diethyl ether or dichloromethane.", "Step 5: Add the methyl ester to a solution of strong base, such as sodium hydroxide or potassium hydroxide, in water.", "Step 6: Stir the reaction mixture at room temperature for several hours to allow the hydrolysis reaction to occur.", "Step 7: Acidify the reaction mixture using a suitable acid, such as hydrochloric acid or sulfuric acid, to yield the desired carboxylic acid.", "Step 8: Isolate the product by filtration or extraction and purify using standard techniques, such as recrystallization or chromatography." ] }

CAS RN

1148027-22-8

Product Name

3-methoxy-3-methyl-2-phenylbutanoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

0

Origin of Product

United States

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